molecular formula C12H13N5O3 B14527267 7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one CAS No. 62483-88-9

7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one

Cat. No.: B14527267
CAS No.: 62483-88-9
M. Wt: 275.26 g/mol
InChI Key: INFUZWSUWMVLHJ-UHFFFAOYSA-N
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Description

7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one typically involves the reaction of a quinazoline derivative with appropriate reagents to introduce the methoxy and propoxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antitumor and antimicrobial properties.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, making it a potential candidate for anticancer and antimicrobial therapies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-8-propoxytetrazolo[1,5-a]quinazolin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and propoxy groups, along with the tetrazole ring, contributes to its potential as a versatile compound in medicinal chemistry .

Properties

CAS No.

62483-88-9

Molecular Formula

C12H13N5O3

Molecular Weight

275.26 g/mol

IUPAC Name

7-methoxy-8-propoxy-4H-tetrazolo[1,5-a]quinazolin-5-one

InChI

InChI=1S/C12H13N5O3/c1-3-4-20-10-6-8-7(5-9(10)19-2)11(18)13-12-14-15-16-17(8)12/h5-6H,3-4H2,1-2H3,(H,13,14,16,18)

InChI Key

INFUZWSUWMVLHJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C2C(=C1)N3C(=NN=N3)NC2=O)OC

Origin of Product

United States

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